molecular formula C20H18N4O4S B3316183 4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953170-59-7

4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No. B3316183
M. Wt: 410.4 g/mol
InChI Key: XNYXTLTUIPDLTB-UHFFFAOYSA-N
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Description

“4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of appropriate amines in certain conditions . For instance, in a sealed tube, a substrate like 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an appropriate amine in n-propanol can be refluxed at 150 °C overnight . After completion, the reaction can be extracted with ethyl acetate and washed with brine .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse and depend on the specific compound and conditions. For instance, certain derivatives have shown good scavenging potential in antioxidant potential assays .

Future Directions

The future directions for research on “4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of new drugs that overcome current health problems is a key area of focus .

properties

IUPAC Name

4-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-27-16-7-9-17(10-8-16)29(25,26)23-15-5-3-14(4-6-15)18-13-24-19(21-18)11-12-20(22-24)28-2/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYXTLTUIPDLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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